6-Chloro-2-morpholinobenzo[d]oxazole
Description
Significance of the Benzoxazole (B165842) Scaffold in Contemporary Drug Discovery
The benzoxazole scaffold is a prominent heterocyclic ring system that has garnered substantial attention in modern drug discovery. nih.gov Comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, this structure serves as a vital core for a multitude of biologically active molecules. Both naturally occurring and synthetic benzoxazoles exhibit a wide array of pharmacological activities, establishing them as privileged structures in medicinal chemistry. nih.gov
The versatility of the benzoxazole ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological targets. Researchers have successfully developed benzoxazole derivatives with applications in treating a range of diseases. nih.gov The ongoing investigation into novel derivatives underscores the scaffold's vast potential and the continued interest from the scientific community in harnessing its therapeutic capabilities. nih.gov The development of new synthetic methodologies has further expanded the accessibility and diversity of substituted benzoxazoles, paving the way for the discovery of new therapeutic agents. nih.govmdpi.com
Overview of Heterocyclic Compound Classes with Pharmacological Relevance
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent one of the most significant and diverse classes of compounds in medicinal chemistry. openmedicinalchemistryjournal.comijsrtjournal.com A vast majority of all physiologically active chemical compounds contain a heterocyclic moiety, highlighting their critical role in drug design. openmedicinalchemistryjournal.com The heteroatoms, most commonly nitrogen, oxygen, and sulfur, impart unique chemical and physical properties that enable these compounds to interact with a wide range of biological targets. ijsrtjournal.comreachemchemicals.com
The applications of heterocyclic compounds in pharmaceuticals are extensive, with their structures forming the basis of many essential drugs, including antibiotics, anticancer agents, antivirals, and anti-inflammatory drugs. reachemchemicals.comijraset.com For instance, the quinoline (B57606) ring is a key component of antimalarial drugs like chloroquine, while beta-lactam rings are fundamental to antibiotics such as penicillin. ijsrtjournal.comreachemchemicals.com The ability of heterocyclic structures to present a diverse array of functionalities in a stable and drug-like framework makes them indispensable in the search for new medicines. reachemchemicals.comijraset.com Their broad spectrum of biological activities includes antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties, among others. openmedicinalchemistryjournal.comencyclopedia.pub
Rationale for Research Focus on Substituted Benzoxazoles, specifically 6-Chloro-2-morpholinobenzo[d]oxazole
The research focus on substituted benzoxazoles is driven by their proven track record as scaffolds for potent and selective therapeutic agents. nih.gov The benzoxazole core itself provides a rigid framework that can be strategically decorated with various substituents to modulate biological activity. The process of "scaffold hopping" and the generation of diversity through different substitutions on this core have led to the discovery of novel compounds with improved properties. nih.gov
The substitution pattern on the benzoxazole ring plays a crucial role in determining the compound's pharmacological profile. nih.gov For example, substitutions at the 2-position of the benzoxazole ring have been shown to yield potent anti-inflammatory agents. nih.gov Specifically, the introduction of a halogen, such as chlorine, at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its reactivity and binding affinity to biological targets. The presence of a chlorine atom can lead to altered metabolic stability and distribution within the body.
The morpholine (B109124) ring, a heterocyclic amine, is another key structural feature of 6-Chloro-2-morpholinobenzo[d]oxazole. Morpholine and its derivatives are frequently incorporated into drug candidates to improve their pharmacological properties, such as aqueous solubility and pharmacokinetic profiles. The combination of the 6-chloro-benzoxazole scaffold with a 2-morpholino substituent presents a unique chemical entity with the potential for novel biological activities. This specific combination of a known pharmacologically active scaffold (benzoxazole), an activity-modulating substituent (chloro group), and a property-enhancing moiety (morpholine) provides a strong rationale for its synthesis and detailed investigation in the field of medicinal chemistry.
Interactive Data Tables
Table 1: Properties of 6-Chloro-2-morpholinobenzo[d]oxazole and Related Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 6-Chloro-2-morpholinobenzo[d]oxazole | C₁₁H₁₁ClN₂O₂ | 238.67 | Benzoxazole, 6-Chloro, 2-Morpholino |
| 6-Chloro-2-phenylbenzo[d]oxazole | C₁₃H₈ClNO | 229.67 | Benzoxazole, 6-Chloro, 2-Phenyl |
| Methyl 6-chlorobenzo[d]oxazole-2-carboxylate | C₉H₆ClNO₃ | 211.60 | Benzoxazole, 6-Chloro, 2-Methyl ester |
| 2-Chloro-6-methoxybenzo[d]oxazole | C₈H₆ClNO₂ | 183.59 | Benzoxazole, 2-Chloro, 6-Methoxy |
Note: Data for this table has been compiled from various chemical information sources. rsc.org
Table 2: Reported Biological Activities of Substituted Benzoxazoles
| Compound Class | Biological Activity | Example | Reference |
| 2-Substituted Benzoxazoles | Anti-inflammatory (COX-2 inhibition) | 2-(2-arylphenyl)benzoxazole | nih.gov |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-diones | Anticancer (Prostate Cancer) | 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | nih.gov |
| 2-Substituted Benzoxazoles | Antimicrobial | Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | d-nb.info |
| Oxazole Derivatives | Antifungal | 2-tert-Butyl-4-(4-chlorophenyl)oxazole | d-nb.info |
Properties
IUPAC Name |
6-chloro-2-morpholin-4-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSTVOZEKWBMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Mechanism of Action Investigations Pre Clinical and in Vitro Studies Only
Identification of Molecular Targets for Benzoxazole (B165842) Derivatives
In vitro studies have identified several key molecular targets for various benzoxazole derivatives, spanning kinases, enzymes, and receptors. These interactions are fundamental to understanding their potential biological effects.
Kinase Inhibition Profiling (e.g., FLT3-ITD, IRAK4)
Benzoxazole derivatives have been investigated for their ability to inhibit protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in diseases such as cancer.
One area of focus has been the FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutation (FLT3-ITD), which is a driver of acute myeloid leukemia (AML). A study identified a benzo[d]oxazole derivative, compound T24, as a potent type-I inhibitor of FLT3-ITD with an IC50 value of 0.41 nM in enzymatic assays. nih.gov
While the broader class of heterocyclic compounds has been explored for Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition, specific in vitro inhibitory data for benzoxazole derivatives against IRAK4 is not extensively documented in the reviewed literature. IRAK4 is a key mediator in inflammatory signaling pathways. acs.orgsophion.comnih.gov
Enzyme Modulation Studies (e.g., HMOX1, MAO)
The modulation of enzyme activity is another significant mechanism of action for benzoxazole derivatives.
Pre-clinical investigations have highlighted the potent inhibitory effects of 2-methylbenzo[d]oxazole derivatives on human monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. nih.govmdpi.com These enzymes are critical in the metabolism of neurotransmitters. In one study, compound 1d was the most potent MAO-B inhibitor with an IC50 value of 0.0023 µM, while compound 2e was the most potent MAO-A inhibitor with an IC50 of 0.592 µM. nih.govmdpi.com
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 1d | - | 0.0023 |
| 2c | 0.670 | - |
| 2e | 0.592 | 0.0033 |
Data sourced from in vitro studies on human MAO enzymes.
Information regarding the specific modulation of Heme Oxygenase 1 (HMOX1) by 6-Chloro-2-morpholinobenzo[d]oxazole or other benzoxazole derivatives is not detailed in the currently available pre-clinical literature. HMOX1 is a critical enzyme in cellular defense against oxidative stress.
Receptor Binding and Modulation (e.g., 5-HT3, 5-HT6)
Benzoxazole derivatives have also been shown to interact with specific neurotransmitter receptors.
A series of benzoxazole derivatives have been evaluated for their activity at the 5-HT3 receptor. One compound, N-(2-Benzoxazol-2-yl-ethyl)-guanidine hydrochloride , demonstrated high affinity for the 5-HT3 receptor with a Ki value of 0.77 nM. researchgate.netacrabstracts.org Another study identified 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole as having a high binding affinity for the 5-HT3 receptor, comparable to the antagonist granisetron. nih.gov
The interaction of benzoxazole derivatives with the 5-HT6 receptor is an area of ongoing research, though specific preclinical binding and modulation data for this receptor subtype are not as extensively characterized as for the 5-HT3 receptor.
Cellular Pathway Analysis and Signaling Cascade Perturbations (in cell models)
The molecular interactions of benzoxazole derivatives translate into observable effects on cellular behavior, including proliferation, survival, and cell cycle progression.
Investigations into Cellular Proliferation Mechanisms
A significant body of in vitro research has demonstrated the anti-proliferative effects of benzoxazole derivatives across various cancer cell lines.
For instance, a series of newly synthesized benzoxazole derivatives showed promising cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values ranging from 3.22 to 32.53 µM. In another study, the benzoxazole derivative 12l exhibited potent anti-proliferative activity against HepG2 and MCF-7 cells with IC50 values of 10.50 µM and 15.21 µM, respectively. Furthermore, the benzo[d]oxazole derivative, T24, which potently inhibited FLT3-ITD, also demonstrated strong anti-proliferative activity against the MV4-11 AML cell line with an IC50 of 0.037 µM. nih.gov
| Compound/Derivative | Cell Line | IC50 (µM) |
| 14i | HepG2 | 3.22 ± 0.13 |
| 14a | HepG2 | 3.95 ± 0.18 |
| 14a | MCF-7 | 4.054 ± 0.17 |
| 14l | MCF-7 | 6.87 ± 0.23 |
| 12l | HepG2 | 10.50 |
| 12l | MCF-7 | 15.21 |
| T24 | MV4-11 | 0.037 |
A selection of IC50 values for various benzoxazole derivatives against different cancer cell lines.
Studies on Apoptosis and Cell Cycle Modulation
In addition to inhibiting proliferation, benzoxazole derivatives have been shown to induce programmed cell death (apoptosis) and alter the normal progression of the cell cycle in cancer cells.
The benzoxazole derivative K313 was found to induce apoptosis in Nalm-6 and Daudi leukemia cell lines in a dose-dependent manner. nih.gov At a concentration of 16 µM, K313 increased the apoptosis rate to 65.8% in Nalm-6 cells. nih.gov This apoptotic induction was associated with the activation of caspase-9 and caspase-3. nih.gov K313 also caused a moderate cell cycle arrest at the G0/G1 phase. nih.gov
Another benzoxazole derivative, 12l , was shown to induce apoptosis in 35.13% of HepG2 cells and caused cell cycle arrest primarily at the Pre-G1 and G1 phases. This was accompanied by a significant increase in the levels of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2. A different study on another benzoxazole derivative, 14b , found that it arrested HepG2 cell growth at the Pre-G1 phase and induced apoptosis, which was supported by a 4.8-fold increase in caspase-3 levels.
Pyrrole-tethered bisbenzoxazole derivatives have also been shown to induce early-stage apoptosis and selectively arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells, acting through a caspase-9-mediated pathway.
Information regarding "6-Chloro-2-morpholinobenzo[d]oxazole" is not available in the public domain, preventing the creation of the requested scientific article.
Despite a comprehensive search of available scientific literature and databases, no specific preclinical or in vitro research data could be found for the chemical compound "6-Chloro-2-morpholinobenzo[d]oxazole." This absence of information pertains to its molecular and cellular mechanism of action, as well as any high-throughput screening methodologies that may have been used to assess its biological activity.
The user's request for a detailed article strictly focused on this particular compound cannot be fulfilled without verifiable scientific findings. The generation of speculative or generalized content would contradict the core principles of scientific accuracy and evidence-based reporting. Research on related benzoxazole structures exists; however, extrapolating such data to "6-Chloro-2-morpholinobenzo[d]oxazole" would be scientifically unsound and misleading.
Therefore, the sections on "" and "High-Throughput Screening Methodologies for Biological Activity Detection (Methodological Aspects Only)" cannot be developed. The creation of data tables and detailed research findings is contingent on the existence of primary research, which is not currently available for this specific compound.
To maintain the integrity of the requested scientific article and avoid the dissemination of uncorroborated information, the article cannot be generated at this time. Further research into "6-Chloro-2-morpholinobenzo[d]oxazole" would be required for the scientific community to elucidate its properties and potential mechanisms of action.
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hep.com.cn For benzoxazole (B165842) derivatives, docking studies are frequently employed to understand their binding modes within the active sites of biological targets. mdpi.comresearchgate.net These studies can elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, in studies involving other benzoxazole derivatives, docking has been used to predict binding affinities and poses against targets like VEGFR-2, a key protein in cancer treatment. hep.com.cnhep.com.cn
In a typical molecular docking workflow for a compound like 6-Chloro-2-morpholinobenzo[d]oxazole, the three-dimensional structure of the ligand would be generated and optimized. This structure would then be docked into the binding site of a target protein. The results would be scored based on the predicted binding energy, with lower scores generally indicating a more favorable interaction. These studies help in identifying key amino acid residues that are crucial for the ligand's stabilizing effect in the binding pocket. nih.gov
Below is an illustrative data table showing typical docking scores for a series of benzoxazole derivatives against a hypothetical protein kinase target.
| Compound | Docking Score (kcal/mol) | Key Interactions |
| Derivative A | -8.5 | Hydrogen bond with ASP86 |
| Derivative B | -9.2 | Hydrophobic interaction with LEU12 |
| Derivative C | -7.9 | Pi-pi stacking with PHE78 |
| Derivative D | -9.5 | Hydrogen bond with GLU88 |
This data is representative and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. nih.gov For ligand-protein complexes, MD simulations can provide insights into the stability of the binding pose predicted by molecular docking. nih.govbiointerfaceresearch.com These simulations can reveal how the ligand and protein adapt to each other's presence and can help to confirm the stability of key interactions.
In the context of 6-Chloro-2-morpholinobenzo[d]oxazole, an MD simulation would typically be run for a duration of nanoseconds to observe the dynamics of the ligand-protein complex. hep.com.cn Key metrics that are often analyzed include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand throughout the simulation suggests that it remains bound in a stable conformation within the active site. researchgate.net The stability of the system can be further demonstrated by the presence of robust hydrogen bonds with binding domain residues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For benzoxazole derivatives, QSAR models have been developed to predict various activities. researchgate.nettandfonline.com These models can help in identifying the key structural features that are important for a particular biological effect and can be used to predict the activity of new, unsynthesized compounds. mdpi.com
A QSAR study on a series of benzoxazole derivatives might involve calculating a variety of molecular descriptors, such as topological, electronic, and steric parameters. researchgate.net These descriptors are then used to build a mathematical model that correlates with the observed biological activity. For halogenated azole compounds, QSAR has been used to fill data gaps in developmental toxicity profiles. nih.gov The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov
Electronic Structure Calculations (e.g., DFT) for Reactivity and Spectroscopic Interpretations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgindexacademicdocs.org For benzoxazole derivatives, DFT calculations are widely used to understand their electronic properties, reactivity, and to interpret spectroscopic data. researchgate.netnih.gov These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. nih.gov
DFT calculations can be used to determine a range of properties for 6-Chloro-2-morpholinobenzo[d]oxazole, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. Furthermore, DFT can be used to simulate spectroscopic data, such as IR and NMR spectra, which can aid in the structural characterization of the compound. indexacademicdocs.orgnih.gov Time-dependent DFT (TD-DFT) can be employed to predict the absorption and emission spectra of these molecules. researchgate.netnih.gov
In Silico ADME Prediction (excluding human outcomes)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. nih.gov For novel compounds like 6-Chloro-2-morpholinobenzo[d]oxazole, computational tools can predict a range of ADME properties, helping to identify potential liabilities before significant resources are invested in synthesis and testing. nih.govbenthamdirect.com
A variety of software platforms are available to predict ADME properties based on a compound's chemical structure. nih.govekb.eg These predictions often include parameters related to drug-likeness, such as adherence to Lipinski's rule of five. ekb.eg Other predicted properties can include plasma protein binding, and permeability. researchgate.net
Below is a table of predicted ADME properties for a representative benzoxazole derivative.
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 Da | Favorable for absorption |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | ≤ 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
This data is representative and for illustrative purposes.
Despite a comprehensive search for preclinical pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data on the chemical compound “6-Chloro-2-morpholinobenzo[d]oxazole,” no specific experimental results were found in the public domain. Consequently, the detailed article focusing on the in vitro and animal model methodologies for this particular compound, as outlined in the user's request, cannot be generated.
The performed searches aimed to locate data pertaining to the following preclinical assessments for 6-Chloro-2-morpholinobenzo[d]oxazole:
In Vitro Metabolic Stability Assays: No studies detailing the half-life or intrinsic clearance of this compound in liver microsomes were identified.
Permeability Studies: No data on the permeability of this compound using Caco-2 cell models or similar in vitro systems were found.
Plasma Protein Binding Determinations: The percentage of binding of this compound to plasma proteins has not been reported in the available literature.
Cytochrome P450 Enzyme Inhibition/Induction Profiling: There were no findings on the inhibitory (e.g., IC50 values) or inductive effects of this compound on cytochrome P450 enzymes.
Excretion Pathway Investigations in Animal Models: No studies describing the excretion routes of this compound in any animal models were discovered.
Therefore, the creation of an article with detailed research findings and data tables as requested is not possible at this time due to the absence of primary research data on this specific compound.
Intellectual Property Landscape and Research and Development Trends
Patent Analysis for 6-Chloro-2-morpholinobenzo[d]oxazole and Related Benzoxazole (B165842) Derivatives
A thorough analysis of the patent literature reveals that while specific patents explicitly claiming 6-Chloro-2-morpholinobenzo[d]oxazole are not readily identifiable, the compound likely falls under the umbrella of broader Markush claims in numerous patents covering benzoxazole derivatives. This is a common strategy in pharmaceutical patenting, where a generic chemical structure with multiple variable groups is claimed to protect a wide range of related compounds.
The benzoxazole scaffold is a well-established pharmacophore, and its derivatives have been the subject of extensive patenting activity. A review of patents granted between 2015 and 2020 for benzoxazole derivatives highlights their diverse therapeutic applications, with a significant focus on cancer research. nih.gov These patents often claim compounds with a range of substituents on the benzoxazole core, and it is within these generic structures that 6-Chloro-2-morpholinobenzo[d]oxazole would likely be encompassed.
For instance, patents for kinase inhibitors frequently feature heterocyclic scaffolds like benzoxazole. The general structure in such patents might define a benzoxazole core with a halogen substituent (such as chloro) at various positions and a cyclic amine (like morpholine) at the 2-position. While the exact combination of substituents as found in 6-Chloro-2-morpholinobenzo[d]oxazole may not be exemplified, the broad language of the claims is designed to cover such variations.
Below is an interactive data table summarizing representative patent trends for benzoxazole derivatives, which could potentially include 6-Chloro-2-morpholinobenzo[d]oxazole within their scope.
The research and development trends for benzoxazole derivatives, as reflected in the patent literature, show a sustained interest in their potential as therapeutic agents. The versatility of the benzoxazole scaffold allows for the generation of large libraries of compounds for screening against various biological targets.
Emerging Patenting Strategies in Heterocyclic Compound Development
The development of new heterocyclic compounds like 6-Chloro-2-morpholinobenzo[d]oxazole is taking place in an evolving intellectual property landscape. Pharmaceutical companies are employing increasingly sophisticated patenting strategies to maximize the value of their innovations and extend the commercial life of their products.
One prominent strategy is the pursuit of "evergreening" patents , where companies obtain additional patents on minor modifications of existing drugs, such as new formulations, new uses, or different crystalline forms (polymorphs). nih.govdrugpatentwatch.com This can create a "patent thicket" that makes it difficult for generic competitors to enter the market.
Another emerging trend is the use of hybrid patent strategies , particularly in areas like synthetic biology where innovations may involve both chemical and biological components. ijsr.net This can involve filing for both chemical composition claims and claims covering the biological systems used to produce the compound.
In the realm of medicinal chemistry, there is a growing focus on patenting not just the final active pharmaceutical ingredient (API), but also key synthetic intermediates and novel manufacturing processes . drugpatentwatch.com This can provide an additional layer of protection and make it more challenging for competitors to develop alternative synthetic routes.
Furthermore, with the rise of personalized medicine, patent strategies are evolving to cover biomarkers and diagnostic methods that can be used to identify patient populations who are most likely to respond to a particular drug. patentpc.com
The development of new patenting strategies is a dynamic process, driven by scientific advances, legal precedents, and the competitive pressures of the pharmaceutical industry. For researchers and developers working with novel heterocyclic compounds, staying abreast of these trends is essential for navigating the complex world of intellectual property.
Future Research Directions and Unaddressed Challenges
Development of Novel Synthetic Pathways
While classical methods for benzoxazole (B165842) synthesis are well-established, future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Modern synthetic strategies could significantly improve the accessibility of 6-Chloro-2-morpholinobenzo[d]oxazole and its analogs for extensive preclinical testing.
Key areas for development include:
One-Pot Syntheses: The use of advanced one-pot van Leusen synthesis in ionic liquids has shown promise for creating oxazoles with high yields. ijpsonline.com Applying such methodologies could streamline the synthesis of the target compound from precursor aldehydes and Tosylmethylisocyanides (TosMIC). nih.gov
Catalytic Systems: Research into novel catalysts, such as copper-mediated oxidative cyclization, could offer milder reaction conditions and improved yields. semanticscholar.org Metal-free acidic ionic liquids also present a green alternative for intermolecular cyclization, reducing reliance on harsh reagents. ijpsonline.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the van Leusen reaction, offering high efficiency and a broad substrate scope for producing 5-aryl-1,3-oxazoles. nih.gov This technique could drastically reduce reaction times for synthesizing the core structure.
Advanced SAR Studies and Targeted Analog Design
Systematic Structure-Activity Relationship (SAR) studies are fundamental to optimizing the pharmacological profile of 6-Chloro-2-morpholinobenzo[d]oxazole. Advanced SAR exploration will guide the rational design of analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Future SAR studies should investigate:
Modification of the Benzene (B151609) Ring: The influence of the chloro group at the 6-position is critical. Studies on other benzoxazoles have shown that electron-withdrawing groups can enhance antimicrobial activity against certain strains like C. albicans. esisresearch.org Designing analogs with alternative halogen or nitro groups could modulate biological activity.
Alterations to the Morpholine (B109124) Moiety: The morpholine ring at the 2-position significantly influences the compound's properties. Replacing it with other heterocyclic systems (e.g., piperazine, thiomorpholine) could alter receptor binding, solubility, and metabolic stability.
Scaffold Hopping: Replacing the benzoxazole core with isosteric scaffolds like benzimidazole or benzothiazole could lead to compounds with retained or improved activity and potentially different pharmacological profiles. esisresearch.orgmdpi.com This approach has been successful in identifying novel antitumor agents. mdpi.com
Table 1: Potential SAR Insights for Benzoxazole Analogs This table is generated based on general findings for the benzoxazole class and suggests hypothetical outcomes for targeted analog design.
| Position of Modification | Type of Substitution | Potential Impact on Biological Activity |
|---|---|---|
| Position 2 | Replacement of Morpholine with other heterocycles | Altered receptor affinity and selectivity. |
| Position 5/6 | Introduction of electron-withdrawing groups (e.g., -NO2) | May increase antimicrobial or antifungal potency. esisresearch.org |
| Position 5/6 | Introduction of electron-donating groups (e.g., -OCH3) | Could modulate anti-inflammatory or anticancer activity. |
| Benzene Ring | Addition of bulky substituents | May enhance selectivity for specific enzyme binding pockets. |
Elucidation of Novel Molecular Mechanisms
While the broader benzoxazole class is known to interact with various biological targets, the specific molecular mechanisms of 6-Chloro-2-morpholinobenzo[d]oxazole remain largely uncharacterized. A crucial future direction is the identification and validation of its molecular targets to understand its mode of action.
Research should focus on:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify specific protein targets. Known targets for benzoxazole derivatives include cyclooxygenase (COX) enzymes, DNA topoisomerases, and kinases involved in cell signaling. researchgate.netresearchgate.netnih.gov
Pathway Analysis: Once a target is identified, further studies are needed to understand how modulation of that target affects downstream cellular pathways. For instance, some benzoxazoles act as inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.
COX-Independent Mechanisms: For anti-inflammatory and anticancer effects, exploring mechanisms independent of COX inhibition is vital, as some selective COX-2 inhibitors are known to exert anticarcinogenic effects through other pathways. nih.gov
Exploration of New Biological Applications (Pre-clinical)
The versatility of the benzoxazole scaffold suggests that 6-Chloro-2-morpholinobenzo[d]oxazole could have a wide range of therapeutic applications. researchgate.net Preclinical screening against a diverse set of disease models is essential to uncover its full potential.
Potential new applications to be explored include:
Anticancer Activity: Benzoxazoles have shown potent activity against various cancer cell lines, including breast, colon, and lung cancer. researchgate.netresearchgate.netmdpi.com Preclinical evaluation of 6-Chloro-2-morpholinobenzo[d]oxazole against panels of cancer cells is a high-priority area.
Antimicrobial Properties: Given that many benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity, testing against multidrug-resistant bacteria and pathogenic fungi is warranted. esisresearch.orgresearchgate.net
Anti-inflammatory Effects: The scaffold is known to produce potent inhibitors of inflammatory mediators. nih.gov In vivo studies using models of inflammation, such as carrageenan-induced paw edema, could validate this potential application. tandfonline.com
Neurodegenerative Diseases: Some heterocyclic compounds show potential in neurodegenerative disorders. Investigating the effect of this compound on pathways related to Alzheimer's or Parkinson's disease could open new therapeutic avenues.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. astrazeneca.comed.ac.uk
AI and ML can be applied to:
Predictive Modeling: Using ML algorithms, such as graph neural networks, to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of novel analogs of 6-Chloro-2-morpholinobenzo[d]oxazole. astrazeneca.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, expanding the chemical space around the benzoxazole scaffold to identify novel, potent, and drug-like compounds.
Reaction Prediction: ML models can predict the outcomes and yields of chemical reactions, aiding in the development of more efficient synthetic pathways for the target compound and its derivatives. nih.gov
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-2-morpholinobenzo[d]oxazole, and how do green chemistry principles apply?
Methodological Answer:
- Conventional Synthesis : Start with a benzo[d]oxazole scaffold, introduce chloro and morpholino substituents via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts .
- Green Approaches : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hrs to 30 mins) or ionic liquids as recyclable solvents to improve atom economy. Ultrasound irradiation can enhance yields by 15–20% compared to traditional heating .
Q. Which characterization techniques are critical for confirming the structure of 6-Chloro-2-morpholinobenzo[d]oxazole?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., chloro at C6, morpholino at C2). Compare chemical shifts with analogous compounds like 2-Chloro-6-fluorobenzo[d]oxazole .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHClNO) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolve crystallographic data to validate bond angles and ring planarity, critical for structure-activity relationship (SAR) studies .
Q. What are the primary pharmacological targets of benzo[d]oxazole derivatives like 6-Chloro-2-morpholinobenzo[d]oxazole?
Methodological Answer:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., VEGFR-2) using enzymatic assays. Compare IC values with reference inhibitors like thiazolidine-2,4-dione derivatives .
- DNA Interaction : Evaluate DNA topoisomerase inhibition via gel electrophoresis or fluorescence-based assays. Monitor changes in supercoiling or intercalation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in thermodynamic stability studies of 6-Chloro-2-morpholinobenzo[d]oxazole derivatives?
Methodological Answer:
- Isomer Analysis : Use H NMR to detect isomers (e.g., axial vs. equatorial morpholino conformers) and quantify ratios. Apply DFT calculations to compare ΔG° values and identify the dominant isomer under specific conditions .
- Controlled Experiments : Replicate reactions under inert atmospheres to rule out oxidation artifacts. Compare stability in polar (DMSO) vs. nonpolar (toluene) solvents .
Q. What strategies optimize multi-step synthesis of 6-Chloro-2-morpholinobenzo[d]oxazole while minimizing toxic intermediates?
Methodological Answer:
- Catalyst Selection : Use heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling to reduce heavy metal contamination. Monitor reaction progress via TLC or HPLC .
- Waste Reduction : Implement flow chemistry for continuous purification, reducing solvent use by 40–60%. Recover morpholino reagents via acid-base extraction .
Q. How do computational methods enhance the design of 6-Chloro-2-morpholinobenzo[d]oxazole-based inhibitors?
Methodological Answer:
- Molecular Docking : Model interactions with targets like STAT3 or G-quadruplex DNA using AutoDock Vina. Validate poses with MD simulations to assess binding stability .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to predict substituent effects on potency .
Q. What experimental protocols assess the stability of 6-Chloro-2-morpholinobenzo[d]oxazole under biological conditions?
Methodological Answer:
- Plasma Stability Assays : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS over 24 hrs. Compare half-life with structurally related compounds .
- Metabolite Identification : Use hepatic microsomes to detect phase I/II metabolites. Identify hydroxylation or glucuronidation sites using MS fragmentation .
Data Analysis & Optimization
Q. How should researchers interpret SAR contradictions in 6-Chloro-2-morpholinobenzo[d]oxazole derivatives?
Methodological Answer:
- Bioisosteric Replacement : Substitute morpholino with piperazine or thiomorpholine to test steric/electronic effects on target affinity. Use SPR or ITC to measure binding kinetics .
- 3D-QSAR : Apply CoMFA or CoMSIA to map electrostatic/hydrophobic fields, identifying regions where chloro or morpholino groups enhance activity .
Q. What analytical challenges arise in quantifying impurities in 6-Chloro-2-morpholinobenzo[d]oxazole batches?
Methodological Answer:
- HPLC Method Development : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to separate impurities like dechlorinated byproducts. Validate LOD/LOQ per ICH guidelines .
- Reference Standards : Compare retention times with certified impurities (e.g., 8-chloro analogs) from pharmacopeial sources .
Q. How can green chemistry principles be scaled for industrial-grade synthesis without compromising yield?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
